3'-脱氧鸟苷

描述

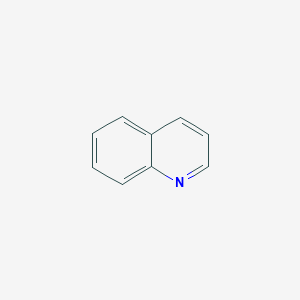

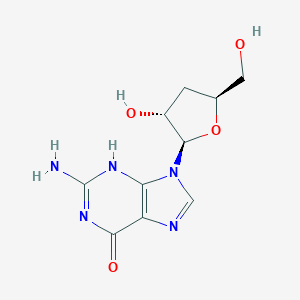

3'-deoxyguanosine is a 3'-deoxyribonucleoside having guanine as the nucleobase. It has a role as an EC 2.7.7.48 (RNA-directed RNA polymerase) inhibitor. It is a 3'-deoxyribonucleoside and a member of guanosines.

3'-deoxyguanosine is a solid. This compound belongs to the purine nucleosides and analogues. These are compounds comprising a purine base attached to a sugar. This medication targets the protein purine nucleoside phosphorylase.

科学研究应用

抗癌药物的合成

3'-脱氧鸟苷是一种重要的医药中间体,可用于合成抗癌药物 . 它对于合成抗肿瘤核苷类药物如2-氟-2'-脱氧腺苷和2-氯-2'-脱氧腺苷具有重要价值 .

2型糖尿病的生物标志物

3'-脱氧鸟苷可作为起始原料合成8-氧代-7, 8-二氢-2'-脱氧鸟苷(8-oxodG),一种2型糖尿病生物标志物 . 这使其成为医学研究领域,特别是代谢性疾病研究中的重要化合物。

使用工程酶的有效合成

提出了一种使用来自大肠杆菌的胸腺嘧啶磷酸化酶(EcTP)和来自短小棒状杆菌的嘌呤核苷磷酸化酶(BaPNP)的一锅法全细胞催化的酶级联反应,以高效合成2'-脱氧鸟苷 . 与传统的化学方法相比,该方法具有更高的原子经济性和更少的副产物 .

氧化性DNA损伤的生物标志物

8-氧代鸟嘌呤(8-oxoG)及其核苷酸8-氧代-2'-脱氧鸟苷(8-oxodG)——分别是鸟嘌呤和脱氧鸟苷的氧化产物,被认为是氧化性DNA损伤最显著的生物标志物 . 对尿液、血液、组织和唾液中这些化合物的定量分析对于确定氧化应激的总体影响至关重要 .

各种疾病的风险评估

生物样本中8-oxoG和8-oxodG的水平可用于评估自身免疫性、炎症性、神经退行性疾病和心血管疾病、糖尿病、癌症和其他与年龄相关的疾病的风险、诊断和评估治疗效果 .

高效液相色谱-电化学检测 (HPLC–ECD)

由于其高选择性和灵敏度,HPLC–ECD 广泛用于生物样品中 8-oxoG 和 8-oxodG 的测定,其灵敏度可达飞摩尔级 . 该技术与健康研究和氧化性DNA损伤的研究相关<a aria-label="2: HPLC–ECD 广泛用于生物样品中 8-oxoG 和 8-oxodG 的测定,其灵敏度可达飞摩尔级2" data-citationid="f33db367-83f2-07ab-47c0-dd530530001e-32" h="ID=SERP,5015.1" href="https://www.mdpi.com/1420-3049/27/5/1620" target="_blank

作用机制

Target of Action

3’-Deoxyguanosine is a purine nucleoside analogue . Its primary target is the protein purine nucleoside phosphorylase . This protein plays a crucial role in the purine salvage pathway, which is essential for the recycling of purine bases in cells .

Mode of Action

It is known that purine nucleoside analogues can inhibit dna synthesis and induce apoptosis , which could be a potential mode of action for 3’-Deoxyguanosine.

Biochemical Pathways

3’-Deoxyguanosine is involved in the purine salvage pathway. Deoxyguanosine kinase (DGUOK), a nuclear-encoded mitochondrial enzyme, is responsible for the recycling of deoxyadenosine and deoxyguanosine into their respective monophosphates . This process enables their use for incorporation into the mitochondrial DNA (mtDNA) when the cell is senescent .

Result of Action

Purine nucleoside analogues are known to have broad antitumor activity, targeting indolent lymphoid malignancies . They work by inhibiting DNA synthesis and inducing apoptosis .

生化分析

Biochemical Properties

3’-Deoxyguanosine targets the protein purine nucleoside phosphorylase . This interaction plays a significant role in the metabolism of purine deoxyribonucleosides .

Cellular Effects

It is known that purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies .

Molecular Mechanism

The molecular mechanism of 3’-Deoxyguanosine involves its interaction with the protein purine nucleoside phosphorylase . This interaction is crucial for the biochemical reactions involving 3’-Deoxyguanosine .

Temporal Effects in Laboratory Settings

It is known that deoxyguanosine kinase, a nuclear-encoded mitochondrial enzyme, is essential for the maintenance of mitochondrial DNA .

Metabolic Pathways

3’-Deoxyguanosine is involved in the salvage pathway of purine deoxynucleotide biogenesis in mitochondria . Deoxyguanosine kinase is responsible for the recycling of deoxyadenosine and deoxyguanosine into their respective monophosphates .

属性

IUPAC Name |

2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROIAVZITJBGSM-OBXARNEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957487 | |

| Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3608-58-0 | |

| Record name | 3-Deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-deoxyguanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

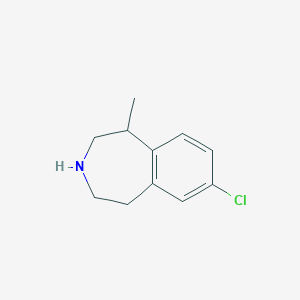

![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)